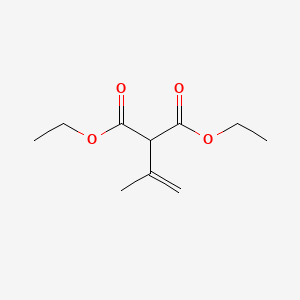

Diethyl prop-1-en-2-ylpropanedioate

Description

Diethyl prop-1-en-2-ylpropanedioate (CAS: Not explicitly provided in evidence) is a diester derivative of propanedioic acid (malonic acid), featuring an α,β-unsaturated enol ester moiety. Its structure comprises two ethyl ester groups attached to a propanedioate backbone, with a prop-1-en-2-yl substituent introducing unsaturation.

Properties

IUPAC Name |

diethyl 2-prop-1-en-2-ylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h8H,3,5-6H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVGQYOAXPORIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299060 | |

| Record name | diethyl prop-1-en-2-ylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38806-12-1 | |

| Record name | NSC127867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl prop-1-en-2-ylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl prop-1-en-2-ylpropanedioate can be synthesized through the alkylation of diethyl malonate with allyl bromide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with allyl bromide to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl prop-1-en-2-ylpropanedioate undergoes various chemical reactions, including:

Alkylation: The compound can be further alkylated at the α-position using alkyl halides and a strong base.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Decarboxylation: Heat in the presence of a suitable catalyst.

Major Products Formed

Alkylation: α-Substituted malonic esters.

Hydrolysis: Diethyl malonate and allyl alcohol.

Decarboxylation: Substituted monocarboxylic acids.

Scientific Research Applications

Diethyl prop-1-en-2-ylpropanedioate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl prop-1-en-2-ylpropanedioate involves its reactivity as an enolate ion. The enolate ion can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in numerous synthetic transformations, including alkylation, acylation, and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate .

Comparison with Similar Compounds

Diethyl Succinate

Structure : Diethyl succinate (CAS 123-25-1) is a saturated diester of succinic acid (HOOC-(CH₂)₂-COOH) with ethyl groups replacing the carboxylic hydrogens.

Key Differences :

- Backbone Saturation: Diethyl succinate lacks the α,β-unsaturated enol ester group present in Diethyl prop-1-en-2-ylpropanedioate, rendering it less reactive toward nucleophilic additions.

- Physical Properties :

Applications : Diethyl succinate is widely used as a flavoring agent (FEMA 2377) and solvent, whereas the unsaturated analog may serve specialized roles in synthesis, such as forming heterocycles via cycloadditions .

α,β-Unsaturated Ketones (e.g., (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one)

Structure : This compound (from ) features an α,β-unsaturated ketone linked to an indole moiety.

Key Differences :

- Reactive Group: The enone system in α,β-unsaturated ketones is more polarized than the enol ester in this compound, leading to higher electrophilicity and reactivity in Michael additions .

- Synthetic Utility : While α,β-unsaturated ketones are intermediates in anticancer drug synthesis (e.g., ), the diester structure of this compound may favor polymerization or ester-exchange reactions under basic conditions.

Propanedioate Derivatives (e.g., Ethyl Propionylmalonate)

Hypothetical Comparison :

- Hydrogen Bonding : Unlike succinate derivatives, the unsaturated ester may exhibit reduced hydrogen-bonding capacity, impacting crystallinity and solubility (cf. on hydrogen-bonding patterns in crystals) .

Research Findings and Data Gaps

- Thermal Stability : The unsaturated ester may exhibit lower thermal stability than diethyl succinate due to possible retro-Diels-Alder pathways.

- Spectroscopic Data : Absent in evidence, but IR and NMR spectra would show characteristic ester C=O (~1740 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) stretches.

Q & A

Q. How can researchers validate the purity of this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.